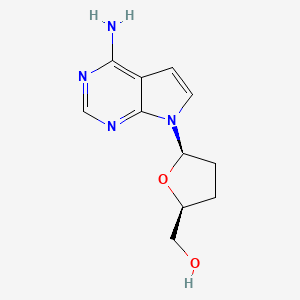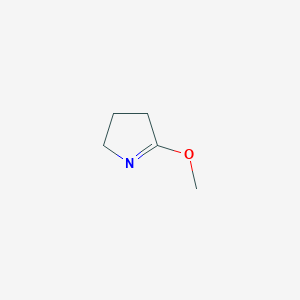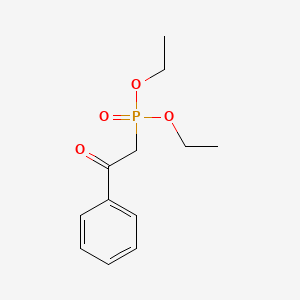
7-Deaza-2',3'-Dideoxyadenosin
Übersicht
Beschreibung
7-Deaza-2’,3’-dideoxyadenosine is a potent pharmaceutical medication used in the pharmacological combat against viral infections . Its inhibition of reverse transcriptase metabolism profoundly suppresses replication of viral genomes within the infected host, thereby attenuating the severity and progression of viral infections such as herpes, HIV, and hepatitis B and C .
Synthesis Analysis
7-Deaza-2’,3’-dideoxyadenosine can be used in the synthesis of oligodeoxyribonucleotides . The synthesis of 7-deazaadenine 2’-deoxyribonucleosides bearing bipyridine, phenanthroline, or terpyridine ligands linked to position 7 via an acetylene or phenylene spacer is reported based on aqueous cross-coupling reactions of unprotected 7-iodo-7-deaza-2’-deoxyadenosine with ligand-functionalized acetylenes or boronic acids .
Molecular Structure Analysis
The molecular formula of 7-Deaza-2’,3’-dideoxyadenosine is C11H14N4O2 . The IUPAC name is [(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol .
Chemical Reactions Analysis
7-Deaza-2’,3’-dideoxyadenosine can be used in the synthesis of oligodeoxyribonucleotides . The synthesis of the title 7-deazaadenine 2’-deoxyribonucleosides bearing bipyridine, phenanthroline, or terpyridine ligands linked to position 7 via an acetylene or phenylene spacer is reported based on aqueous cross-coupling reactions of unprotected 7-iodo-7-deaza-2’-deoxyadenosine with ligand-functionalized acetylenes or boronic acids .
Physical And Chemical Properties Analysis
The molecular weight of 7-Deaza-2’,3’-dideoxyadenosine is 234.25 g/mol . It appears as a white crystalline powder . It is soluble in methanol .
Wissenschaftliche Forschungsanwendungen
Anomere DNA-Funktionalisierung
Die α-d-Anomere von 2’-Desoxyuridin und 7-Deaza-2’-Desoxyadenosin wurden synthetisiert und mit klickbaren Octadiynyl-Seitenketten funktionalisiert . Diese Funktionalisierung anomere Basenpaare in heterochiraler DNA mit Strängen in der α-d- und β-d-Konfiguration und homochiraler DNA mit beiden Strängen in α-d-Konfiguration zeigt, dass anomere DNAs auf die gleiche Weise wie kanonische DNA für potenzielle Anwendungen in der Nukleinsäurechemie, chemischen Biologie und DNA-Materialwissenschaft funktionalisiert werden können .
Anti-HIV-Aktivität
2’,3’-Dideoxynukleoside können metabolisiert werden, um potente Inhibitoren von Desoxy- . Dies deutet darauf hin, dass 7-Deaza-2’,3’-Dideoxyadenosin möglicherweise zur Entwicklung von antiviralen Medikamenten, insbesondere zur Behandlung von HIV, eingesetzt werden könnte .
Duplex-Stabilisierung
Im Fall von 7-Deaza-2’-Desoxyadenosin sowie 7-Deaza-2’-Desoxyguanosin führte die 7-Substitution zu einer signifikanten Duplex-Stabilisierung unter Beibehaltung der besonderen DNA-Struktur . Dies könnte in der Gentechnik und anderen Anwendungen nützlich sein, bei denen die Stabilität des DNA-Duplex entscheidend ist .
Synthese von Allopurinol 2’,3’-Dideoxyribofuranosid
7-Deaza-2’,3’-Dideoxyadenosin kann zur Synthese von Allopurinol 2’,3’-Dideoxyribofuranosid verwendet werden . Allopurinol ist ein Medikament zur Senkung hoher Harnsäurespiegel im Blut, und seine Derivate könnten potenzielle therapeutische Anwendungen haben .
N-glykosidische Bindungsstabilität
7-Deaza-2’,3’-Dideoxyadenosin wurde in der Forschung zur Untersuchung der Stabilität von N-glykosidischen Bindungen eingesetzt . Das Verständnis der Stabilität dieser Bindungen ist entscheidend im Bereich der Biochemie, insbesondere bei der Untersuchung von DNA und RNA .
Fluoreszenzstudien
Pyren-Click-Addukte zeigen Fluoreszenz, einige von ihnen mit Excimeremission . Dies deutet darauf hin, dass 7-Deaza-2’,3’-Dideoxyadenosin möglicherweise in Fluoreszenzstudien eingesetzt werden könnte, die eine breite Palette von Anwendungen in der biologischen und chemischen Forschung haben .
Wirkmechanismus
Target of Action
The primary target of 7-Deaza-2’,3’-dideoxyadenosine is the human immunodeficiency virus (HIV) . This compound has been used as an immunodeficiency agent .
Mode of Action
7-Deaza-2’,3’-dideoxyadenosine, also known as 7DDAD, inhibits the replication of HIV . It is a prodrug that is converted to adenosine after it enters the cell . This conversion prevents DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by 7-Deaza-2’,3’-dideoxyadenosine is the replication of the HIV genome . By inhibiting DNA synthesis, 7DDAD profoundly suppresses the replication of the viral genome within the infected host .
Pharmacokinetics
As a prodrug, it is converted to adenosine after entering the cell . This conversion is crucial for its bioavailability and its ability to inhibit DNA synthesis .
Result of Action
The molecular and cellular effects of 7-Deaza-2’,3’-dideoxyadenosine’s action include the inhibition of HIV replication and the prevention of DNA synthesis . This results in the attenuation of the severity and progression of viral infections such as HIV .
Safety and Hazards
When handling 7-Deaza-2’,3’-dideoxyadenosine, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
7-Deaza-2’,3’-dideoxyadenosine plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. It interacts with several enzymes and proteins, including reverse transcriptase, which is essential for the replication of retroviruses such as HIV . By inhibiting reverse transcriptase, 7-Deaza-2’,3’-dideoxyadenosine prevents the synthesis of viral DNA from RNA templates, thereby halting viral replication . Additionally, this compound can be incorporated into DNA during replication, leading to chain termination due to the absence of the 3’ hydroxyl group.
Cellular Effects
The effects of 7-Deaza-2’,3’-dideoxyadenosine on various cell types and cellular processes are profound. In HIV-infected cells, it effectively inhibits viral replication, reducing the viral load and preventing the progression of the infection . This compound also impacts cellular metabolism by interfering with DNA synthesis, which can lead to apoptosis in rapidly dividing cells, such as cancer cells. Furthermore, 7-Deaza-2’,3’-dideoxyadenosine has been shown to influence cell signaling pathways and gene expression, contributing to its antiviral and anticancer activities .
Molecular Mechanism
At the molecular level, 7-Deaza-2’,3’-dideoxyadenosine exerts its effects primarily through the inhibition of reverse transcriptase and the incorporation into DNA, leading to chain termination . The compound binds to the active site of reverse transcriptase, preventing the enzyme from catalyzing the synthesis of viral DNA . Additionally, its incorporation into DNA disrupts the elongation process, as the absence of the 3’ hydroxyl group prevents the addition of subsequent nucleotides. This dual mechanism of action makes 7-Deaza-2’,3’-dideoxyadenosine a potent antiviral and anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Deaza-2’,3’-dideoxyadenosine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 7-Deaza-2’,3’-dideoxyadenosine maintains its antiviral and anticancer activities in vitro, although its efficacy may decrease with prolonged exposure . Additionally, the compound’s stability and degradation can influence its long-term effects on cellular function, with potential implications for therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Deaza-2’,3’-dideoxyadenosine vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication and reduces tumor growth without causing significant toxicity . At higher doses, 7-Deaza-2’,3’-dideoxyadenosine can exhibit toxic effects, including hepatotoxicity and myelosuppression. These adverse effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
7-Deaza-2’,3’-dideoxyadenosine is involved in several metabolic pathways, primarily related to its activation and incorporation into DNA . The compound is phosphorylated by cellular kinases to form its active triphosphate form, which can then be incorporated into DNA . This process involves interactions with enzymes such as adenosine kinase and deoxycytidine kinase. Additionally, 7-Deaza-2’,3’-dideoxyadenosine can affect metabolic flux and metabolite levels by disrupting DNA synthesis and cellular proliferation .
Transport and Distribution
Within cells and tissues, 7-Deaza-2’,3’-dideoxyadenosine is transported and distributed through various mechanisms. The compound can be taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 7-Deaza-2’,3’-dideoxyadenosine can interact with binding proteins that influence its localization and accumulation . These interactions are crucial for the compound’s therapeutic efficacy, as they determine its availability and activity within target cells.
Subcellular Localization
The subcellular localization of 7-Deaza-2’,3’-dideoxyadenosine is primarily within the nucleus, where it exerts its effects on DNA synthesis and replication . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for the compound’s activity, as they ensure that 7-Deaza-2’,3’-dideoxyadenosine reaches its intended targets within the cell.
Eigenschaften
IUPAC Name |
[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)/t7-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONOBVOMFRFGW-IONNQARKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193635 | |
| Record name | 7-Deaza-2',3'-dideoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40627-30-3 | |
| Record name | 7-Deaza-2',3'-dideoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Deaza-2',3'-dideoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)
![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)
![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)




